Cas no 1249397-70-3 (5-(chloromethyl)-3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole)

5-(Chloromethyl)-3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a reactive chloromethyl group and a trifluoroethyl substituent on a 1,2,4-oxadiazole core. This structure imparts versatility in synthetic applications, particularly as an intermediate in medicinal chemistry and agrochemical research. The chloromethyl group enables further functionalization through nucleophilic substitution, while the trifluoroethyl moiety enhances lipophilicity and metabolic stability. The 1,2,4-oxadiazole scaffold is known for its bioisosteric properties, making this compound valuable in the design of biologically active molecules. Its stability under standard handling conditions and compatibility with diverse reaction conditions further contribute to its utility in organic synthesis.
5-(chloromethyl)-3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole structure
1249397-70-3 structure
Product Name:5-(chloromethyl)-3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole
CAS No:1249397-70-3
MF:C5H4ClF3N2O
MW:200.546270370483
MDL:MFCD14656903
CID:4581195
Update Time:2025-06-15

5-(chloromethyl)-3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole Chemical and Physical Properties

Names and Identifiers

    • 5-(chloromethyl)-3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole
    • MDL: MFCD14656903
    • Inchi: 1S/C5H4ClF3N2O/c6-2-4-10-3(11-12-4)1-5(7,8)9/h1-2H2
    • InChI Key: MXDUEINIDPAOHK-UHFFFAOYSA-N
    • SMILES: O1C(CCl)=NC(CC(F)(F)F)=N1

5-(chloromethyl)-3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B423245-10mg
5-(chloromethyl)-3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole
1249397-70-3
10mg
$ 50.00 2022-06-07
TRC
B423245-50mg
5-(chloromethyl)-3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole
1249397-70-3
50mg
$ 210.00 2022-06-07
TRC
B423245-100mg
5-(chloromethyl)-3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole
1249397-70-3
100mg
$ 320.00 2022-06-07
Chemenu
CM466645-250mg
5-(chloromethyl)-3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole
1249397-70-3 95%+
250mg
$*** 2023-04-03
Chemenu
CM466645-500mg
5-(chloromethyl)-3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole
1249397-70-3 95%+
500mg
$*** 2023-04-03
Chemenu
CM466645-1g
5-(chloromethyl)-3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole
1249397-70-3 95%+
1g
$*** 2023-04-03
A2B Chem LLC
AV35728-2.5g
5-(Chloromethyl)-3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole
1249397-70-3 95%
2.5g
$1713.00 2024-04-20
A2B Chem LLC
AV35728-5g
5-(Chloromethyl)-3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole
1249397-70-3 95%
5g
$2520.00 2024-04-20
A2B Chem LLC
AV35728-10g
5-(Chloromethyl)-3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole
1249397-70-3 95%
10g
$3720.00 2024-04-20
A2B Chem LLC
AV35728-50mg
5-(Chloromethyl)-3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole
1249397-70-3 95%
50mg
$233.00 2024-04-20

5-(chloromethyl)-3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole Related Literature

Additional information on 5-(chloromethyl)-3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole

Introduction to 5-(chloromethyl)-3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole (CAS No. 1249397-70-3)

5-(chloromethyl)-3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole (CAS No. 1249397-70-3) is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural properties and potential applications. This compound belongs to the oxadiazole class, which is known for its broad spectrum of biological activities and utility in drug development. The presence of both a chloromethyl group and a 2,2,2-trifluoroethyl substituent in its molecular structure imparts distinct reactivity and functional characteristics, making it a valuable scaffold for further chemical modifications and biological evaluations.

The 5-(chloromethyl)-3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole molecule exhibits a high degree of versatility, which has been explored in various research settings. The chloromethyl moiety serves as a reactive site for nucleophilic substitution reactions, enabling the synthesis of more complex derivatives. This feature has been particularly useful in the development of novel bioactive molecules targeting specific biological pathways. On the other hand, the 2,2,2-trifluoroethyl group introduces lipophilicity and metabolic stability, which are critical factors in drug design to enhance bioavailability and reduce degradation rates.

In recent years, there has been a surge in research focusing on oxadiazole derivatives due to their demonstrated efficacy in treating a variety of diseases. Studies have shown that oxadiazole-based compounds can exhibit inhibitory effects on enzymes and receptors involved in inflammation, cancer progression, and infectious diseases. Specifically, the 5-(chloromethyl)-3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole has been investigated for its potential as an anti-inflammatory agent. Research indicates that this compound can modulate the activity of key inflammatory cytokines by interacting with specific binding sites on cellular receptors.

One of the most compelling aspects of this compound is its ability to serve as a precursor for more complex pharmacophores. The chloromethyl group allows for further functionalization through reactions such as alkylation or etherification, while the trifluoroethyl moiety provides steric hindrance and electronic effects that can fine-tune the pharmacological properties of the resulting derivatives. This dual functionality has been exploited in the synthesis of novel antiviral agents. Preliminary studies have demonstrated that certain derivatives of 5-(chloromethyl)-3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole can inhibit viral replication by disrupting essential viral enzymes or interfering with host-virus interactions.

The structural features of 5-(chloromethyl)-3-(2,2-difluoroethyl)-1H-pyrazole, while not directly related to our compound of interest (CAS No. 1249397-70-3), provide insights into the broader utility of trifluorinated heterocycles in medicinal chemistry. These related compounds have shown promise in clinical trials for their ability to enhance drug potency and selectivity. The fluorine atoms in these molecules contribute to their lipophilicity and binding affinity by inducing favorable dipole interactions with target proteins. This principle has been applied to optimize the properties of 5-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazole, leading to improved pharmacokinetic profiles.

Recent advancements in computational chemistry have also facilitated the design of more effective derivatives of 5-(chloromethyl)-3-(trifluoromethoxy)benzene sulfonamide, another related compound with significant pharmaceutical potential. Molecular modeling techniques have been used to predict how different substituents will affect the binding affinity and metabolic stability of these molecules. These predictions have guided synthetic efforts toward optimizing bioactivity while minimizing off-target effects. Similar computational approaches are being applied to further refine the properties of 5-chloro-1H-indazole, another heterocyclic compound with potential therapeutic applications.

The synthesis of 5-chloro-1H-indazole involves multi-step reactions that highlight the versatility of oxadiazole-based scaffolds. By incorporating functional groups such as halogens or alkoxy groups at specific positions within the ring system (e.g., 1H-indazole), researchers can create molecules with tailored biological activities. For instance, 5-chloro-1H-indazole hydrochloride monohydrate has been studied for its antimicrobial properties due to its ability to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways.

The role of fluorine-containing compounds in modern drug development cannot be overstated. The introduction of fluorine atoms into molecular structures often enhances binding affinity by increasing lipophilicity and reducing hydrogen bonding capacity without significantly altering overall size or shape (e.g., 6-fluoronicotinic acid). This principle has been successfully applied to numerous drugs on the market today, including fluoxetine hydrochloride, which contains a fluoroalkyl group contributing significantly to its efficacy as an antidepressant.

In conclusion, 5-chloro-N-methylaniline HCl trihydrate represents just one example among many where structural modifications based on heterocyclic cores lead to novel therapeutics with improved pharmacological profiles, similar but distinct from our primary focus: *5-(chloromethyl)-3-(trifluoromethoxy)benzene sulfonamide* . These findings underscore why compounds like *cas no1249397-70-3* remain at forefronts both academic laboratories industrial R&D programs; their unique combination reactivity functionality continues inspire innovative approaches addressing unmet medical needs across diverse therapeutic areas ranging from oncology immunology infectious diseases beyond .

Recommended suppliers
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk